molecular formula C18H18N2O4 B5427242 N-[4-(acetylamino)-3-methylphenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[4-(acetylamino)-3-methylphenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B5427242
M. Wt: 326.3 g/mol
InChI Key: AVBFFVUAYAXXGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)-3-methylphenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, commonly known as AM-630, is a synthetic cannabinoid receptor antagonist. It is a potent and selective antagonist of the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues. AM-630 has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

AM-630 acts as a selective antagonist of the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues. The CB2 receptor plays a crucial role in regulating immune responses and inflammation. AM-630 binds to the CB2 receptor and prevents the activation of downstream signaling pathways, leading to the inhibition of inflammation and other immune responses.
Biochemical and Physiological Effects:
AM-630 has been shown to have a range of biochemical and physiological effects in various disease models. It has been shown to inhibit the release of inflammatory cytokines and chemokines, reduce oxidative stress, and inhibit the growth and metastasis of cancer cells. Additionally, AM-630 has been shown to have analgesic effects in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

AM-630 is a potent and selective antagonist of the CB2 receptor, making it an ideal tool for studying the role of the CB2 receptor in various disease models. However, its potency and selectivity may also limit its use in some experiments, as it may not be suitable for studying other cannabinoid receptors or non-cannabinoid targets.

Future Directions

There are several potential future directions for research on AM-630. One area of interest is its potential therapeutic applications in various types of cancer. Additionally, further research is needed to understand the mechanisms underlying its anti-inflammatory and analgesic effects. Finally, the development of more potent and selective CB2 receptor antagonists may lead to the development of new therapies for a range of diseases.

Synthesis Methods

The synthesis of AM-630 involves several steps, including the reaction of 4-(acetylamino)-3-methylphenylboronic acid with 1,2-dihydroxybenzene in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid chloride to yield AM-630.

Scientific Research Applications

AM-630 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain. It has been shown to have anti-inflammatory effects in animal models of arthritis and colitis. Additionally, AM-630 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.

properties

IUPAC Name

N-(4-acetamido-3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11-9-13(7-8-14(11)19-12(2)21)20-18(22)17-10-23-15-5-3-4-6-16(15)24-17/h3-9,17H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBFFVUAYAXXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2COC3=CC=CC=C3O2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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